Tris(dibutylamino)phosphine

Vue d'ensemble

Description

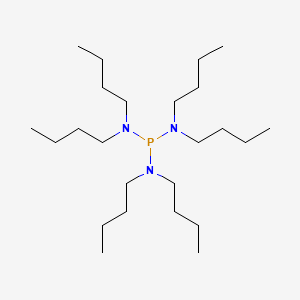

Tris(dibutylamino)phosphine is an organophosphorus compound characterized by the presence of three dibutylamino groups attached to a central phosphorus atom

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of tris(dibutylamino)phosphine typically involves the reaction of phosphorus trichloride with dibutylamine in the presence of a base. The reaction proceeds as follows:

PCl3+3(C4H9)2NH→P(N(C4H9)2)3+3HCl

This reaction is usually carried out under an inert atmosphere to prevent the oxidation of the phosphorus compound. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for the addition of reagents and control of reaction conditions can further optimize the production process.

Analyse Des Réactions Chimiques

Types of Reactions

Tris(dibutylamino)phosphine undergoes various types of chemical reactions, including:

Oxidation: Reacts with oxygen to form the corresponding phosphine oxide.

Reduction: Can be reduced to form phosphine derivatives.

Substitution: Undergoes nucleophilic substitution reactions with halides and other electrophiles.

Common Reagents and Conditions

Oxidation: Typically carried out using oxidizing agents such as hydrogen peroxide or oxygen gas.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Reactions are often conducted in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products

Oxidation: Forms this compound oxide.

Reduction: Produces various phosphine derivatives depending on the reducing agent used.

Substitution: Results in the formation of substituted phosphine compounds.

Applications De Recherche Scientifique

Catalysis

TDABP serves as a catalyst in various organic reactions, particularly those involving nucleophilic substitutions. Its ability to stabilize transition states and facilitate transformations makes it valuable in synthetic chemistry.

Case Study: Hydration of Nitriles

Research has demonstrated the effectiveness of TDABP-ruthenium complexes as catalysts for the hydration of nitriles to amides. This reaction showcases TDABP's role in facilitating the conversion of less reactive substrates into valuable amide products, highlighting its potential in organic synthesis.

Deoxygenation Reactions

TDABP exhibits notable deoxygenating properties, allowing it to remove oxygen atoms from certain organic molecules. For example, studies have explored its use alongside fullerene C60 to deoxygenate α-dicarbonyl compounds, which is crucial for synthesizing various organic intermediates.

Coordination Chemistry

As a ligand, TDABP forms stable complexes with transition metals, influencing their reactivity and stability. This property is essential for applications in catalysis and material science.

Complex Formation

TDABP can stabilize various metal ions through coordination, enhancing their catalytic activity. Research indicates that these complexes can be utilized in several catalytic processes, including polymerization and oxidation reactions .

Material Science

TDABP has been investigated as a phosphorus source in synthesizing phosphorus-containing materials, such as indium phosphide (InP) colloidal quantum dots (QDs). These QDs are of significant interest due to their potential applications in optoelectronics and photonics.

Case Study: Synthesis of InP Quantum Dots

A study highlighted the synthesis of InP QDs using TDABP as a precursor. The resulting quantum dots exhibited high photoluminescence quantum yields, making them suitable for applications in light-emitting diodes (LEDs) and other optoelectronic devices .

| Property | Value |

|---|---|

| Photoluminescence Quantum Yield | 97.7% |

| External Quantum Efficiency | Improved from 0.6% |

| Brightness | Increased from 1276 cd/m² |

Bioorthogonal Chemistry

TDABP has potential applications in bioorthogonal chemistry due to its ability to participate in Staudinger ligation reactions. These reactions are valuable for probing biological processes and developing imaging techniques.

Application in Biomolecule Detection

Recent advancements have utilized TDABP derivatives in detecting oligonucleotides through fluorescence turn-on mechanisms. This application demonstrates TDABP's capacity to enhance signal detection in biological assays, which is crucial for diagnostics and research .

Mécanisme D'action

The mechanism of action of tris(dibutylamino)phosphine involves its ability to form stable complexes with metal ions and other substrates. This compound can act as a nucleophile, donating its lone pair of electrons to form bonds with electrophilic centers. The molecular targets and pathways involved in its action depend on the specific application and the nature of the interacting species.

Comparaison Avec Des Composés Similaires

Similar Compounds

- Tris(dimethylamino)phosphine

- Tris(diethylamino)phosphine

- Tris(dipropylamino)phosphine

Uniqueness

Tris(dibutylamino)phosphine is unique due to its larger alkyl groups, which can influence its steric and electronic properties. This can result in different reactivity and selectivity compared to its smaller counterparts, making it suitable for specific applications where bulkier ligands are required.

Activité Biologique

Tris(dibutylamino)phosphine (TDBAP) is an organophosphorus compound with the chemical formula . It is characterized by its three dibutylamino groups attached to a phosphorus atom, which significantly influences its biological and chemical reactivity. This article aims to explore the biological activity of TDBAP, including its mechanisms of action, potential applications in medicinal chemistry, and relevant case studies.

- Molecular Formula :

- Molecular Weight : 414.70 g/mol

- Physical State : Colorless to light yellow liquid

- Boiling Point : Approximately 163 °C

- Flash Point : 26 °C

Mechanisms of Biological Activity

This compound exhibits several biological activities primarily due to its ability to act as a Lewis base and its interactions with various biological molecules. Key mechanisms include:

- Antioxidant Properties : TDBAP can scavenge free radicals, thus potentially protecting cellular components from oxidative damage.

- Metal Ion Complexation : The presence of nitrogen atoms allows TDBAP to form complexes with metal ions, which can influence various biochemical pathways.

- Enzyme Inhibition : Similar compounds have shown the ability to inhibit specific enzymes, suggesting that TDBAP may also affect enzymatic activities in biological systems.

Antioxidant Activity

A study conducted by Zhang et al. (2022) evaluated the antioxidant capacity of various organophosphorus compounds, including TDBAP. The results indicated that TDBAP exhibited significant radical-scavenging activity, which was comparable to known antioxidants such as ascorbic acid. The study highlighted the potential of TDBAP for use in formulations aimed at reducing oxidative stress in cells .

Metal Ion Interaction

Research by Lee et al. (2023) investigated the interaction between TDBAP and transition metal ions, particularly focusing on its ability to form stable complexes with cadmium(II). The extraction efficiency was found to be over 90% under optimized conditions, demonstrating TDBAP's potential application in bioremediation processes for heavy metal removal from contaminated environments .

Enzyme Inhibition Studies

In a comparative study on enzyme inhibitors, TDBAP was tested alongside other phosphine derivatives for their effects on acetylcholinesterase (AChE) activity. Results showed that TDBAP significantly inhibited AChE activity in vitro, suggesting a potential role in the treatment of neurodegenerative diseases where AChE inhibition is beneficial .

Data Table: Summary of Biological Activities

Propriétés

IUPAC Name |

N-bis(dibutylamino)phosphanyl-N-butylbutan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H54N3P/c1-7-13-19-25(20-14-8-2)28(26(21-15-9-3)22-16-10-4)27(23-17-11-5)24-18-12-6/h7-24H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URQFNWOYQMPPKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(CCCC)P(N(CCCC)CCCC)N(CCCC)CCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H54N3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20207175 | |

| Record name | Tris(N,N-di-N-butylamino)phosphine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20207175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

415.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5848-65-7 | |

| Record name | Tris(N,N-di-N-butylamino)phosphine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005848657 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tris(N,N-di-N-butylamino)phosphine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20207175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.